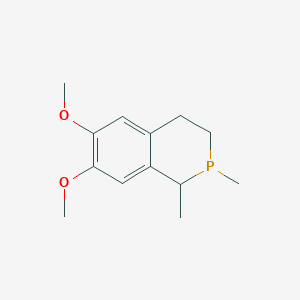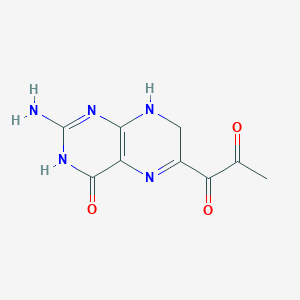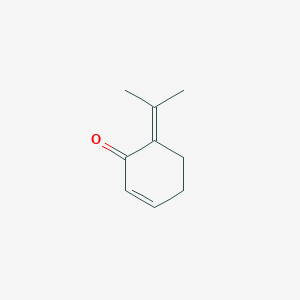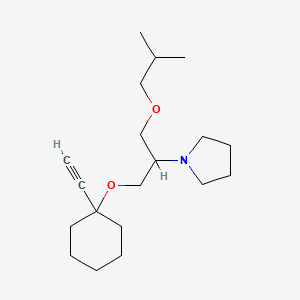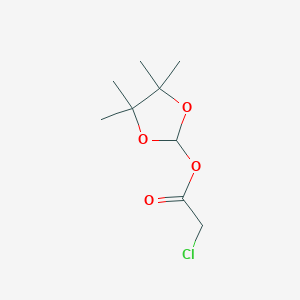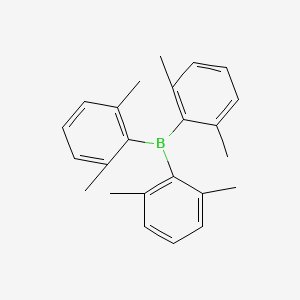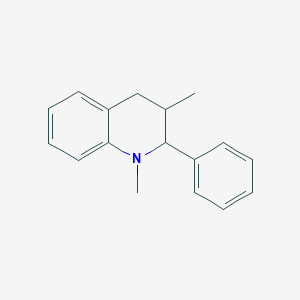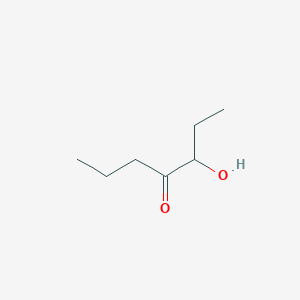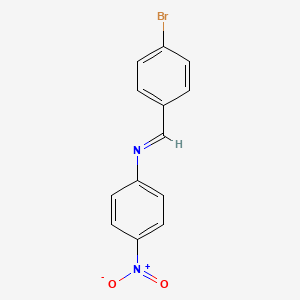
p-Bromobenzylidene-(4-nitrophenyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Bromobenzylidene-(4-nitrophenyl)-amine: is an organic compound that features both bromine and nitro functional groups attached to a benzylidene and phenylamine structure, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Bromobenzylidene-(4-nitrophenyl)-amine typically involves the condensation reaction between p-bromobenzaldehyde and 4-nitroaniline. This reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction is performed under reflux conditions in a suitable solvent like ethanol or methanol to facilitate the formation of the Schiff base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.
Substitution: The bromine atom in the benzylidene moiety can be substituted by nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed:
Oxidation: p-Bromobenzoic acid derivatives.
Reduction: p-Bromobenzylidene-(4-aminophenyl)-amine.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: p-Bromobenzylidene-(4-nitrophenyl)-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound’s derivatives have shown potential antimicrobial activity, making it a candidate for the development of new antibiotics. Additionally, its ability to undergo reduction to form amines can be exploited in drug design and development.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its functional groups allow for easy modification, making it a versatile building block for various industrial applications.
作用機序
The mechanism of action of p-Bromobenzylidene-(4-nitrophenyl)-amine largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amine, which can interact with biological targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets.
類似化合物との比較
p-Bromobenzylidene-(4-aminophenyl)-amine: Similar structure but with an amine group instead of a nitro group.
p-Chlorobenzylidene-(4-nitrophenyl)-amine: Similar structure but with a chlorine atom instead of a bromine atom.
p-Bromobenzylidene-(4-methoxyphenyl)-amine: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness: p-Bromobenzylidene-(4-nitrophenyl)-amine is unique due to the presence of both bromine and nitro functional groups, which impart distinct chemical reactivity and potential biological activity. The combination of these groups allows for diverse chemical transformations and applications in various fields.
特性
CAS番号 |
78396-33-5 |
|---|---|
分子式 |
C13H9BrN2O2 |
分子量 |
305.13 g/mol |
IUPAC名 |
1-(4-bromophenyl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H9BrN2O2/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(8-6-12)16(17)18/h1-9H |
InChIキー |
NSGHUWBIFDOYAF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


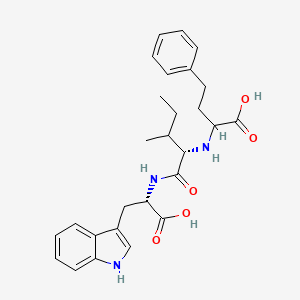
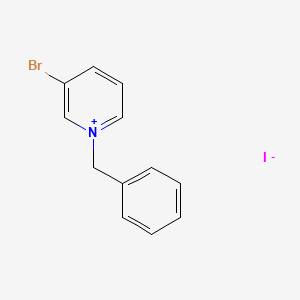
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
